molecular formula C13H18N2O4 B15108063 Ethyl N-[(ethoxycarbonylamino)-phenyl-methyl]carbamate CAS No. 3693-54-7

Ethyl N-[(ethoxycarbonylamino)-phenyl-methyl]carbamate

Cat. No.: B15108063
CAS No.: 3693-54-7
M. Wt: 266.29 g/mol
InChI Key: RQHLPJYRTSWDRG-UHFFFAOYSA-N
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Description

Ethyl N-[(ethoxycarbonylamino)-phenyl-methyl]carbamate is a synthetic carbamate derivative of interest in chemical and pharmaceutical research. Compounds with carbamate functional groups are extensively studied for their potential biological activities, which can include antimicrobial and enzyme-inhibiting properties. Research into similar anthranilic acid and carbamate derivatives has shown promise in developing new antimicrobial agents, particularly against challenging Gram-positive and Gram-negative bacteria . The structure of this compound, featuring multiple carbamate and phenyl groups, makes it a valuable intermediate for synthesizing more complex molecules and for structure-activity relationship (SAR) studies. Researchers can utilize this chemical to explore new pharmacophores and develop compounds with targeted therapeutic applications. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

3693-54-7

Molecular Formula

C13H18N2O4

Molecular Weight

266.29 g/mol

IUPAC Name

ethyl N-[(ethoxycarbonylamino)-phenylmethyl]carbamate

InChI

InChI=1S/C13H18N2O4/c1-3-18-12(16)14-11(15-13(17)19-4-2)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3,(H,14,16)(H,15,17)

InChI Key

RQHLPJYRTSWDRG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC(C1=CC=CC=C1)NC(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl N-[(ethoxycarbonylamino)-phenyl-methyl]carbamate typically involves the reaction of ethyl chloroformate with an appropriate amine. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate ester. Common reagents used in this synthesis include ethyl chloroformate and substituted anilines .

Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions: Ethyl N-[(ethoxycarbonylamino)-phenyl-methyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Ethyl N-[(ethoxycarbonylamino)-phenyl-methyl]carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a protecting group for amines.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its use in drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl N-[(ethoxycarbonylamino)-phenyl-methyl]carbamate involves its interaction with specific molecular targets. The compound can act as a protecting group for amines, preventing unwanted reactions during synthesis. It can be removed under mild conditions, making it useful in peptide synthesis and other applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Carbamates

Ethyl Carbamate (Urethan)

Key Differences :

  • Structure: Ethyl carbamate (CH₃CH₂-O-CO-NH₂) lacks the phenyl-methyl and ethoxycarbonylamino substituents present in the target compound.
  • Toxicity: Ethyl carbamate is a known carcinogen, inducing hepatic, lung, and ear duct tumors in rodents. Its carcinogenicity is attributed to metabolic activation to vinyl carbamate epoxide, a DNA-reactive intermediate .

Data Comparison :

Property Ethyl Carbamate Target Compound*
Carcinogenic Potency Moderate (ED₅₀: ~1 mg/g) Not reported
Metabolic Activation Required (→ vinyl carbamate) Likely via similar pathways
Mutagenicity (TA100) Negative without S9 Unknown

*Inferred from structural analogs.

Vinyl Carbamate

Key Differences :

  • Structure: Vinyl carbamate (CH₂=CH-O-CO-NH₂) contains a reactive vinyl group instead of the ethoxycarbonylamino-phenyl-methyl group.
  • Potency: Vinyl carbamate is 10–50× more carcinogenic than ethyl carbamate due to direct epoxidation without requiring metabolic desaturation .
  • Mutagenicity : Strong mutagenic activity in S. typhimurium TA100 with metabolic activation, unlike ethyl carbamate .

However, the phenyl group could enhance lipophilicity, affecting tissue distribution.

Ethyl (3-Hydroxyphenyl)Carbamate

Key Differences :

  • Structure : Contains a hydroxyl group on the phenyl ring, increasing polarity.
  • Natural Occurrence : Identified in Piper guineense with high chromatographic retention time (29.19 min) .
  • Bioactivity: Not directly reported, but phenolic groups often confer antioxidant or metabolic modulation properties.

Data Comparison :

Property Ethyl (3-Hydroxyphenyl)Carbamate Target Compound
Molecular Weight 225.23 g/mol ~293.3 g/mol (estimated)
Retention Time (GC-MS) 29.19 min Not reported
Bioactivity Antioxidant potential (inferred) Unknown
Ethyl N-Methylcarbamate

Key Differences :

  • Structure: N-methyl substitution reduces hydrogen-bonding capacity compared to the target compound’s ethoxycarbonylamino group.
  • Applications : Ethyl carbamate derivatives are used in drug design; e.g., ethyl carbamate groups enhance β-lactam antibiotic activity against MRSA .

Mechanistic and Functional Insights

  • Metabolic Pathways: Ethyl carbamate derivatives are metabolized via cytochrome P450 enzymes, generating electrophilic intermediates (e.g., epoxides) that bind DNA . The ethoxycarbonylamino group in the target compound may undergo hydrolysis or oxidation, altering toxicity profiles.
  • Structure-Activity Relationships (SAR): N-Substituents: Ethyl carbamates with bulky groups (e.g., phenyl-methyl) show altered pharmacokinetics. For example, ethyl N-(2-furyl)carbamate exhibits insect-repellent activity linked to its partition coefficient .

Biological Activity

Ethyl N-[(ethoxycarbonylamino)-phenyl-methyl]carbamate is a compound belonging to the carbamate family, recognized for its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

This compound has a molecular formula of C13_{13}H17_{17}N2_{2}O3_{3} and a molecular weight of 266.29 g/mol. The compound features a carbamate functional group, which is derived from carbamic acid, and an ethoxycarbonylamino group attached to a phenylmethyl moiety. This structural configuration contributes to its unique chemical properties and reactivity, making it suitable for various applications in organic synthesis and medicinal chemistry.

Research indicates that this compound interacts with biomolecules, particularly proteins and nucleic acids. Its ability to form stable interactions is crucial for understanding its biological effects. The compound's structure allows it to potentially act as a protecting group for amines during synthetic procedures, which is essential in peptide synthesis and other biochemical applications.

In Vitro Studies

In vitro studies have shown that this compound exhibits significant biological activity. For instance, it has been evaluated for its inhibitory effects on various enzymes, including acetylcholinesterase (AChE), which is crucial for neurotransmission. Comparatively, other compounds have been tested against AChE with varying degrees of effectiveness, providing context for the activity of this compound .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Similar structures have demonstrated promising results in inhibiting cancer cell proliferation across multiple human cancer cell lines. For example, certain derivatives showed IC50_{50} values in the low micromolar range against breast (MCF-7) and lung (A549) cancer cells, suggesting that this compound may exhibit comparable or enhanced activity .

Toxicological Studies

Toxicological assessments are essential for evaluating the safety profile of new compounds. Studies involving related carbamates have indicated low subchronic toxicity levels in animal models, with no significant adverse effects observed at certain dosages. This suggests that this compound may also possess a favorable safety profile, although specific studies on this compound are still required .

Comparative Analysis of Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameIC50_{50} (µM)Biological Activity
Ethyl N-(4-hydroxyphenyl)methyl carbamate7.49 ± 0.16AChE Inhibition
Benzamide derivatives of PABA5.85Anticancer Activity
Dimethoxy-N-(2,3,4-trimethoxybenzylidene)aniline13.62 ± 0.21AChE Inhibition

This table highlights the varying degrees of biological activity among related compounds, emphasizing the potential of this compound in pharmacological applications.

Case Study 1: Anticancer Screening

In a study evaluating the anticancer potential of various carbamate derivatives, this compound was included among several candidates showing significant inhibition of cancer cell lines. The study reported promising results with IC50_{50} values indicating effective growth inhibition comparable to established chemotherapeutics .

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition properties of carbamate derivatives revealed that this compound exhibited notable AChE inhibitory activity. This property is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing Ethyl N-[(ethoxycarbonylamino)-phenyl-methyl]carbamate, and how can reaction parameters be optimized?

  • Methodological Answer : While direct synthesis data for this compound is limited, analogous carbamates (e.g., ethyl carbamate) are synthesized via urea-ethanol reactions or catalytic pathways. For example, ethyl carbamate synthesis involves ethanol and urea under acidic conditions , while alkylfluorocarbamates are synthesized using trichloroacetyl isocyanate intermediates . To optimize synthesis, employ Design of Experiments (DOE) to test variables like temperature, catalyst type (e.g., Zn/Al/Ce mixed oxides for carbamate formation ), and solvent systems. Reaction progress can be monitored via FTIR or HPLC.

Q. Which analytical techniques are validated for quantifying this compound in complex matrices?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) and headspace solid-phase microextraction (HS-SPME) are gold-standard methods for carbamate analysis. For ethyl carbamate in beverages, HS-SPME paired with GC-MS achieves detection limits of ~35 µg/L . Ultra-performance liquid chromatography (UPLC) with electrospray ionization tandem MS is also effective for underivatized carbamates . Validate methods using spike-recovery experiments and cross-check with Fourier-transform infrared spectroscopy (FTIR) for structural confirmation .

Q. How can structural elucidation of this compound be performed using spectroscopic techniques?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) (¹H, ¹³C) for functional group identification with high-resolution mass spectrometry (HRMS) for molecular formula confirmation. For phenyl carbamates, infrared (IR) spectroscopy detects carbonyl (C=O) and carbamate (N-C=O) stretches (e.g., 1700–1750 cm⁻¹) . X-ray crystallography may resolve stereochemistry in crystalline derivatives .

Advanced Research Questions

Q. What metabolic pathways and toxicological mechanisms are hypothesized for this compound?

  • Methodological Answer : While direct data is lacking, ethyl carbamate is metabolized by CYP2E1 into vinyl carbamate epoxide, a carcinogenic intermediate . For the target compound, hypothesize similar cytochrome P450-mediated activation. Use in vitro hepatocyte models with CYP inhibitors (e.g., disulfiram) to identify metabolic enzymes. Assess genotoxicity via Ames tests or Comet assays, and compare dose-response curves to ethyl carbamate .

Q. How can contradictory data on carbamate stability and extraction efficiency be resolved in method development?

  • Methodological Answer : Discrepancies in extraction efficiency (e.g., ultrasound-assisted vs. HS-SPME ) arise from matrix effects. Conduct matrix-matched calibration using simulated samples (e.g., spiked solvents or biological fluids). Evaluate stability under varying pH and temperature via accelerated degradation studies . Use multivariate statistical tools (e.g., principal component analysis) to identify critical variables .

Q. What experimental designs are optimal for minimizing byproduct formation during synthesis?

  • Methodological Answer : Apply response surface methodology (RSM) to optimize reaction conditions. For example, in catalytic carbamate synthesis, factors like catalyst loading (e.g., Zn/Al/Ce oxides ), solvent polarity, and reaction time significantly influence yield. Use in situ FTIR or Raman spectroscopy to monitor intermediate formation and adjust parameters dynamically .

Q. How does the compound’s stability under physiological or environmental conditions impact ecotoxicological assessments?

  • Methodological Answer : Conduct hydrolysis studies at physiological pH (7.4) and environmental pH (4–9) to identify degradation products. Use LC-QTOF-MS for non-targeted analysis of metabolites. For ecotoxicity, employ Daphnia magna or algal growth inhibition tests, referencing ethyl carbamate’s aquatic toxicity thresholds .

Q. What catalytic systems enhance the green synthesis of phenyl-substituted carbamates?

  • Methodological Answer : Heterogeneous catalysts like hydrotalcite-derived Zn/Al/Ce oxides improve selectivity in carbamate synthesis . Supercritical CO₂ as a solvent reduces waste and enhances reaction rates for carbamate formation . Evaluate catalyst recyclability and life-cycle analysis (LCA) to assess sustainability .

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